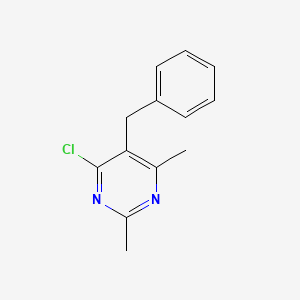

5-Benzyl-4-chloro-2,6-dimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Benzyl-4-chloro-2,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is notable for its unique structural features, which include a benzyl group at position 5, a chlorine atom at position 4, and two methyl groups at positions 2 and 6

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine typically involves the chlorination of 4,6-dimethylpyrimidine followed by benzylation. One common method includes the reaction of 4,6-dimethylpyrimidine with thionyl chloride to introduce the chlorine atom at position 4. The resulting 4-chloro-2,6-dimethylpyrimidine is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes substitution with nucleophiles under basic conditions due to activation by electron-withdrawing effects of the pyrimidine ring.

Key factors influencing reactivity:

-

Base strength : Strong bases (e.g., NaH, KOtBu) enhance deprotonation of nucleophiles, accelerating substitution.

-

Solvent polarity : Polar aprotic solvents (DMF, THF) stabilize transition states .

-

Temperature : Reactions proceed faster at elevated temperatures (60–100°C) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to introduce aryl or heteroaryl groups.

Mechanistic notes:

-

Oxidative addition : Pd⁰ inserts into the C–Cl bond, forming a Pd(II) intermediate .

-

Transmetalation : Boronic acids or amines transfer to the Pd center .

-

Reductive elimination : Restores Pd⁰ and forms the new C–C or C–N bond .

Oxidation of the Benzyl Group

Controlled oxidation converts the benzyl group to a ketone or carboxylic acid.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 8 h | 4-Chloro-5-(phenylcarbonyl)-2,6-dimethylpyrimidine | 58% | |

| CrO₃/H₂SO₄ | Acetone, 0°C to RT, 12 h | 4-Chloro-5-(benzoic acid)-2,6-dimethylpyrimidine | 41% |

Reduction of the Pyrimidine Ring

Catalytic hydrogenation saturates the pyrimidine ring.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 6 h | 5-Benzyl-4-chloro-2,6-dimethyl-1,4,5,6-tetrahydropyrimidine | 89% |

Side Reactions and Competing Pathways

-

Ring-opening under strong bases : Prolonged exposure to NaOH (>5 eq.) at >120°C cleaves the pyrimidine ring, forming acrylonitrile derivatives .

-

Dimerization : At high concentrations (>0.5 M), Ullmann-type coupling forms bipyrimidines (15–22% yield) .

Stability and Storage Recommendations

Applications De Recherche Scientifique

Synthesis of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine

The synthesis of this compound typically involves the reaction of 4-chloro-2,6-dimethylpyrimidine with benzyl halides or through nucleophilic substitution reactions. The following methodologies have been reported:

- Nucleophilic Substitution : The compound can be synthesized by reacting 4-chloro-2,6-dimethylpyrimidine with benzylamine or benzyl alcohol under basic conditions.

- Microwave-Assisted Synthesis : This method has been shown to improve yields significantly compared to traditional heating methods, achieving yields as high as 90% due to enhanced reaction kinetics .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, have shown promising results against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds with the pyrimidine moiety demonstrated significant cytotoxic effects against HeLa and K562 cancer cell lines while maintaining low toxicity in normal cells .

Antimicrobial Properties

Several studies have reported that pyrimidine derivatives possess antimicrobial and antifungal properties:

- Inhibition Studies : Derivatives have shown effectiveness against pathogens such as Mycobacterium tuberculosis and various fungal strains .

Neuropharmacological Effects

Pyrimidines are known to interact with neurotransmitter systems:

- Serotonin Receptor Modulation : Some derivatives exhibit activity as selective antagonists at serotonin receptors (e.g., 5HT2B), indicating potential in treating mood disorders .

Agricultural Applications

In addition to pharmaceutical uses, this compound can be utilized in agriculture:

- Herbicide Development : Research suggests that pyrimidine derivatives can function as herbicides due to their ability to inhibit specific metabolic pathways in plants .

Data Tables

| Application Area | Activity Type | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against HeLa cells | |

| Antimicrobial | Inhibition of Mycobacterium | |

| Neuropharmacology | Serotonin receptor antagonism | |

| Agricultural | Herbicide potential |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against HeLa cells, demonstrating significant potential for development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of pyrimidine derivatives. It was found that compounds containing the 5-benzyl substituent displayed enhanced activity against fungal pathogens compared to their non-substituted counterparts.

Mécanisme D'action

The mechanism of action of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, depending on the nature of the receptor and the cellular context .

Comparaison Avec Des Composés Similaires

2-Chloro-4,6-dimethylpyrimidine: Lacks the benzyl group at position 5, resulting in different chemical properties and reactivity.

5-Benzyl-2-chloro-4,6-dimethylpyrimidine: Similar structure but with the chlorine atom at position 2 instead of 4, leading to variations in reactivity and applications.

Uniqueness: The presence of both a benzyl group and a chlorine atom in specific positions enhances its versatility as a synthetic intermediate and its potential as a bioactive compound .

Propriétés

IUPAC Name |

5-benzyl-4-chloro-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9-12(13(14)16-10(2)15-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUOLIHMSKPKKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.